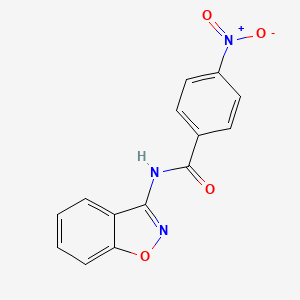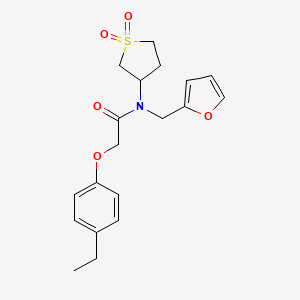![molecular formula C25H37N3O B11418448 N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11418448.png)
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole ring, a cyclohexylethyl group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclohexylethyl group is then introduced via alkylation reactions, often using cyclohexylethyl halides in the presence of a base such as potassium carbonate.
The final step involves the coupling of the benzimidazole derivative with cyclohexanecarboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides) to form the desired amide bond. This reaction is typically carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyclohexylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using alkyl halides or aryl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides of the benzimidazole ring.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to nucleic acids and proteins, potentially disrupting their normal functions. This compound may inhibit enzymes involved in key biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
N-{3-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:
N-{3-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide: Contains a methylpropyl group instead of a cyclohexylethyl group.
N-{3-[1-(2-cyclohexylmethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide: Features a cyclohexylmethyl group instead of a cyclohexylethyl group.
These similar compounds share the benzimidazole core but differ in the substituents attached to the benzimidazole ring. The unique cyclohexylethyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C25H37N3O |
|---|---|
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
N-[3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H37N3O/c29-25(21-12-5-2-6-13-21)26-18-9-16-24-27-22-14-7-8-15-23(22)28(24)19-17-20-10-3-1-4-11-20/h7-8,14-15,20-21H,1-6,9-13,16-19H2,(H,26,29) |
Clé InChI |
UJOSBKJVOJDDKC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)

![7-fluoro-1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418378.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418383.png)

![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418393.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11418400.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B11418402.png)
![N-(furan-2-ylmethyl)-4-hydroxy-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418406.png)

![N-[2-(3-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418429.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418431.png)
![N-(2-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11418434.png)
![7-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418442.png)
